molecular formula C17H24N2O3 B2550691 Methyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-(dimethylamino)benzoate CAS No. 2418732-53-1

Methyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-(dimethylamino)benzoate

Cat. No.: B2550691
CAS No.: 2418732-53-1
M. Wt: 304.39
InChI Key: MNPYQPWYVJGKHK-UHFFFAOYSA-N
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Description

Methyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-(dimethylamino)benzoate is a complex organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a benzoate ester, a dimethylamino group, and an aziridine ring substituted with a cyclopropylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-(dimethylamino)benzoate typically involves multiple steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the aziridine nitrogen with cyclopropylmethyl bromide in the presence of a base such as sodium hydride.

    Attachment of the Benzoate Ester: The final step involves the esterification of the aziridine derivative with 5-hydroxy-2-(dimethylamino)benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be common to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-(dimethylamino)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted amines.

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxaziridines.

    Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at room temperature.

    Oxidation: Carried out in dichloromethane (DCM) at low temperatures to prevent over-oxidation.

    Reduction: Conducted in anhydrous ether under an inert atmosphere to avoid moisture-sensitive reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted amines with varying functional groups depending on the nucleophile used.

    Oxidation: Oxaziridines, which are useful intermediates in organic synthesis.

    Reduction: Alcohol derivatives of the original ester compound.

Scientific Research Applications

Methyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-(dimethylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-(dimethylamino)benzoate involves its interaction with biological macromolecules. The aziridine ring can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(dimethylamino)benzoate: Lacks the aziridine and cyclopropylmethyl groups, making it less reactive.

    Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the aziridine and benzoate ester functionalities.

    Aziridine-2-carboxylate: Features the aziridine ring but lacks the benzoate ester and cyclopropylmethyl group.

Uniqueness

Methyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-(dimethylamino)benzoate is unique due to the combination of its structural features, which confer high reactivity and potential bioactivity. The presence of the aziridine ring, cyclopropylmethyl group, and benzoate ester makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-(dimethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-18(2)16-7-6-14(8-15(16)17(20)21-3)22-11-13-10-19(13)9-12-4-5-12/h6-8,12-13H,4-5,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPYQPWYVJGKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)OCC2CN2CC3CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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